molecular formula C14H9ClN2O B8631611 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one

2-(2-chloropyridin-4-yl)-1H-quinolin-4-one

Cat. No.: B8631611
M. Wt: 256.68 g/mol
InChI Key: OEGMTFRNUKJZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring fused with a pyridine ring, where the pyridine ring is substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloro-4-pyridinecarboxaldehyde and 2-aminobenzyl alcohol in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-(2-chloropyridin-4-yl)-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-pyridinyl-methanol: A related compound with a similar pyridine ring but different functional groups.

    2-Chloro-4-hydrazinopyridine: Another related compound with a hydrazine group instead of a hydroxyl group.

Uniqueness

2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both a quinoline and pyridine ring. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-1H-quinolin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-14-7-9(5-6-16-14)12-8-13(18)10-3-1-2-4-11(10)17-12/h1-8H,(H,17,18)

InChI Key

OEGMTFRNUKJZNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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